Fluorure de tétrabutylammonium hydraté

Vue d'ensemble

Description

Tetrabutylammonium fluoride hydrate is known to be a source of F− anion, used in nucleophilic fluorination reactions .

Synthesis Analysis

Tetrabutylammonium fluoride (TBAF) is prepared at low temperature by nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide . Adventitious water is scavenged during this synthesis by the generated hexacyanobenzene, which readily adds water under basic conditions .Chemical Reactions Analysis

Tetrabutylammonium fluoride hydrate is used in various reactions such as aldol-type condensation reactions, Michael-type reactions, ring-opening reactions . It’s also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles . It’s known to be a powerful nucleophilic fluorinating agent .Applications De Recherche Scientifique

Synthèse des polymères calixarène-carbazole

Le fluorure de tétrabutylammonium hydraté est utilisé pour préparer le 2,7-diéthynyl-9-propyl-9H-carbazole, qui est un intermédiaire crucial pour la synthèse des polymères calixarène-carbazole. Ces polymères présentent des applications potentielles dans l'électronique organique en raison de leurs propriétés structurales et électroniques uniques .

Détection d'anions

Il sert de source d'anions dans la détection sélective des ions fluorure (F−) par des récepteurs d'anions tels que les bases de Schiff. Cette application est importante dans la surveillance environnementale et le diagnostic de santé .

Base dans les réactions organiques

En tant que base douce, il est utilisé dans diverses réactions organiques, y compris les réactions de condensation de type aldol, les réactions de type Michael et les réactions d'ouverture de cycle. Ces réactions sont fondamentales dans la synthèse de molécules organiques complexes .

Promoteur de réactions de couplage croisé

Le fluorure de tétrabutylammonium hydraté agit comme un promoteur dans les réactions de couplage croisé, qui sont largement utilisées dans la synthèse de produits pharmaceutiques, de produits agrochimiques et de matériaux organiques .

Cyclisation de carbocycles et d'hétérocycles

Il aide au processus de cyclisation pour former des carbocycles et des hétérocycles, qui sont des structures de base dans de nombreux produits naturels et composés médicinaux .

Agent de déprotection

Ce composé est utilisé pour la déprotection des groupes silyle et N-sulfonyle, qui sont des groupes protecteurs couramment utilisés lors de synthèses organiques en plusieurs étapes .

Réactions de fluoration

Il est impliqué dans les réactions de fluoration, qui sont importantes pour introduire des atomes de fluor dans les molécules organiques, améliorant ainsi leur stabilité chimique et leur activité biologique .

Capture et séparation du CO2

Dans les applications environnementales, le fluorure de tétrabutylammonium hydraté est utilisé comme promoteur thermodynamique formant des hydrates de type semi-clathrate pour la capture ou la séparation du CO2 à température ambiante à partir de mélanges de gaz de fumée contenant des gaz CO2 et N2 .

Mécanisme D'action

Target of Action

Tetrabutylammonium fluoride hydrate (TBAF) is primarily used as a source of fluoride ions . It targets silyl ether protecting groups, which are commonly used in organic synthesis to protect reactive hydroxyl groups . TBAF is also used as a phase transfer catalyst and as a mild base .

Mode of Action

TBAF interacts with its targets by acting as a fluoride ion source in organic solvents . It is used to remove silyl ether protecting groups, thereby exposing the reactive hydroxyl groups for further chemical reactions . As a deprotecting agent, TBAF in DMSO will convert O-silylated enolates into carbonyls .

Biochemical Pathways

TBAF is involved in various biochemical pathways. It is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions .

Pharmacokinetics

It is known to be soluble in water and tetrahydrofuran (thf), which may influence its bioavailability .

Result of Action

The action of TBAF results in the removal of silyl ether protecting groups, enabling further chemical reactions . It also promotes cross-coupling reactions and cyclization of carbocycles and heterocycles . The use of TBAF can lead to the synthesis of various compounds, including triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides .

Action Environment

The action of TBAF is influenced by environmental factors. For instance, the presence of water can affect the nucleophilicity of TBAF . Therefore, the hydration level of TBAF can significantly impact its action, efficacy, and stability .

Safety and Hazards

Tetrabutylammonium fluoride hydrate causes severe skin burns and eye damage. It may also cause respiratory irritation . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It’s recommended to wear protective gloves, clothing, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .

Orientations Futures

Tetrabutylammonium fluoride hydrate has been used in various research studies. For example, it has been used in the synthesis of hemiaminal of indoles by using TBAF in water as a reusable reaction media . It has also been used in the preparation of alkyl fluorides . Future research may explore new applications and synthesis methods involving this compound.

Analyse Biochimique

Biochemical Properties

Tetrabutylammonium fluoride hydrate plays a significant role in biochemical reactions due to its ability to provide fluoride ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to remove silyl ether protecting groups in organic synthesis, which involves interactions with enzymes that catalyze deprotection reactions . Additionally, tetrabutylammonium fluoride hydrate can act as a phase transfer catalyst, facilitating the transfer of fluoride ions across different phases, thereby interacting with phase transfer enzymes and proteins .

Cellular Effects

Tetrabutylammonium fluoride hydrate influences various cellular processes. It affects cell signaling pathways by providing fluoride ions that can interact with signaling molecules and receptors. This interaction can lead to changes in gene expression and cellular metabolism. For example, fluoride ions can inhibit certain phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in cell function . Additionally, tetrabutylammonium fluoride hydrate can impact cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of tetrabutylammonium fluoride hydrate involves its ability to provide fluoride ions, which can interact with biomolecules through hydrogen bonding and ionic interactions. These interactions can lead to enzyme inhibition or activation. For instance, fluoride ions can inhibit enolase, an enzyme involved in glycolysis, by binding to its active site . This inhibition can result in changes in gene expression and metabolic flux, affecting overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrabutylammonium fluoride hydrate can change over time due to its stability and degradation. The compound is known to be stable under standard conditions, but it can degrade when exposed to high temperatures or prolonged storage . Long-term exposure to tetrabutylammonium fluoride hydrate in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of tetrabutylammonium fluoride hydrate vary with different dosages in animal models. At low doses, it can act as a mild base and phase transfer catalyst, facilitating biochemical reactions without causing significant toxicity . At high doses, tetrabutylammonium fluoride hydrate can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where certain dosages lead to noticeable changes in cellular function and metabolism .

Metabolic Pathways

Tetrabutylammonium fluoride hydrate is involved in various metabolic pathways, primarily through its provision of fluoride ions. These ions can interact with enzymes such as enolase and phosphatases, affecting their activity and, consequently, metabolic flux . The compound can also influence metabolite levels by altering the activity of enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, tetrabutylammonium fluoride hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of tetrabutylammonium fluoride hydrate can affect its overall activity and function within the cell .

Subcellular Localization

Tetrabutylammonium fluoride hydrate exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the interactions of tetrabutylammonium fluoride hydrate with enzymes and other biomolecules, thereby modulating its biochemical effects .

Propriétés

IUPAC Name |

tetrabutylazanium;fluoride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCWXKSHRQJGPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87749-50-6, 22206-57-1 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87749-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium fluoride- 30-hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

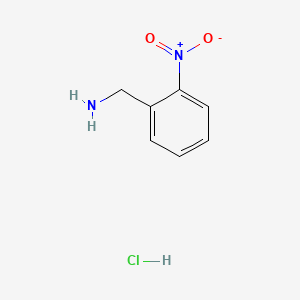

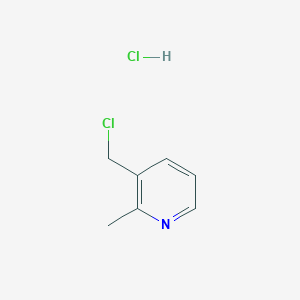

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

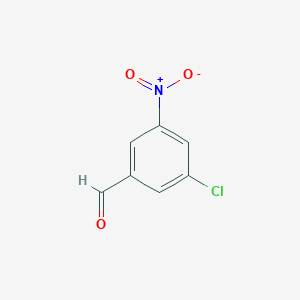

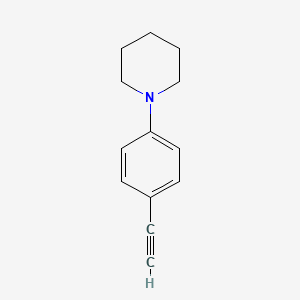

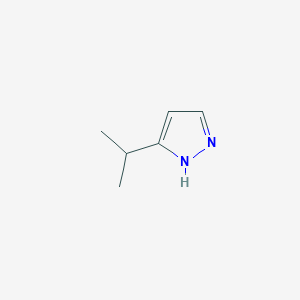

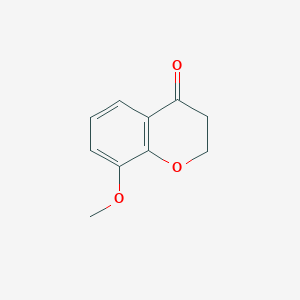

Feasible Synthetic Routes

Q & A

Q1: How does tetrabutylammonium fluoride hydrate function as a reagent in organic synthesis?

A1: Tetrabutylammonium fluoride hydrate acts as a source of fluoride ions (F-), which are strong nucleophiles and bases. The tetrabutylammonium cation acts as a counterion, enhancing the solubility of the fluoride ion in organic solvents. [, , , ] This solubility allows TBAF hydrate to participate in reactions that would be difficult or impossible to carry out with inorganic fluoride salts.

Q2: What are some specific examples of reactions where tetrabutylammonium fluoride hydrate plays a crucial role?

A2: TBAF hydrate is widely employed in various reactions, including:

- Deprotection of silyl ethers: It effectively cleaves silicon-oxygen bonds, finding application in removing silyl protecting groups from alcohols and phenols. [, ]

- Formation of carbon-carbon bonds: It can mediate the addition of nucleophiles to carbonyl compounds, leading to the formation of new carbon-carbon bonds. []

- Synthesis of heterocycles: Researchers have utilized TBAF hydrate in synthesizing heterocyclic compounds, such as tetrazolo[1,5-a]pyridines. [, ]

Q3: Can you elaborate on the use of tetrabutylammonium fluoride hydrate in promoting gas capture?

A3: TBAF hydrate exhibits the ability to form semi-clathrate hydrates, which are ice-like structures capable of trapping gas molecules. [] This property allows for gas capture and separation at room temperature, offering a potentially energy-efficient method compared to traditional high-pressure, low-temperature methods. Studies have shown its selective capture of carbon dioxide from CO2/N2 gas mixtures, highlighting its potential for applications like flue gas treatment. []

Q4: Beyond its role in chemical reactions, are there other interesting properties of tetrabutylammonium fluoride hydrate?

A4: Yes, TBAF hydrate can influence the formation of clathrate-like hydrates. Research has shown that the presence of specific anions, like fluoride, alongside tetrabutylammonium cations can induce the formation of these unique hydrates with varying properties depending on the anion involved. [, ] For example, methyl alcohol could be incorporated into the TBAF hydrate but not into the tetrabutylammonium propionate hydrate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)